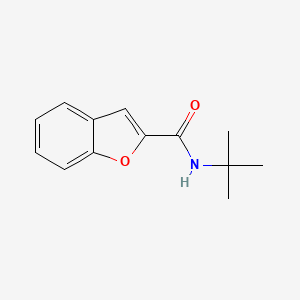

N-tert-butyl-1-benzofuran-2-carboxamide

CAS No.:

Cat. No.: VC10907439

Molecular Formula: C13H15NO2

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15NO2 |

|---|---|

| Molecular Weight | 217.26 g/mol |

| IUPAC Name | N-tert-butyl-1-benzofuran-2-carboxamide |

| Standard InChI | InChI=1S/C13H15NO2/c1-13(2,3)14-12(15)11-8-9-6-4-5-7-10(9)16-11/h4-8H,1-3H3,(H,14,15) |

| Standard InChI Key | FNGYHVMCXWTWFQ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)NC(=O)C1=CC2=CC=CC=C2O1 |

| Canonical SMILES | CC(C)(C)NC(=O)C1=CC2=CC=CC=C2O1 |

Introduction

Physical and Chemical Properties

Structural Characteristics

The molecular formula of N-tert-butyl-1-benzofuran-2-carboxamide is C₁₃H₁₅NO₂, with a molecular weight of 217.26 g/mol. The benzofuran core consists of a benzene ring fused to a furan ring, with the carboxamide group (-CONH-) at position 2 and a tert-butyl group (-C(CH₃)₃) attached to the nitrogen atom. Key features include:

-

Planar benzofuran scaffold: Facilitates π-π stacking interactions with biological targets.

-

tert-Butyl group: Enhances metabolic stability and lipophilicity, potentially improving membrane permeability.

-

Carboxamide functionality: Serves as a hydrogen bond donor/acceptor, critical for target binding.

Table 1: Calculated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 217.26 g/mol |

| LogP (Lipophilicity) | ~2.5 (estimated) |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 3 (furan O, amide O, carbonyl O) |

| Solubility | Low in water; soluble in DMSO |

Stability and Reactivity

Synthesis and Characterization

Synthetic Routes

A hypothetical synthesis involves:

-

Benzofuran-2-carboxylic acid preparation:

-

Amide bond formation:

Table 2: Key Synthetic Intermediates

| Step | Intermediate | Role |

|---|---|---|

| 1 | Benzofuran-2-carboxylic acid | Core scaffold precursor |

| 2 | Benzofuran-2-carbonyl chloride | Activated intermediate |

| 3 | tert-Butylamine | Amine source for amidation |

Analytical Characterization

-

NMR (¹H and ¹³C): Peaks corresponding to aromatic protons (δ 6.8–7.5 ppm), tert-butyl methyl groups (δ 1.2–1.4 ppm), and amide NH (δ 8.0–8.5 ppm).

-

MS (ESI+): Molecular ion peak at m/z 218.1 [M+H]⁺.

-

IR: Stretching vibrations for amide C=O (~1650 cm⁻¹) and furan C-O-C (~1250 cm⁻¹) .

Applications in Scientific Research

Drug Discovery

-

Kinase inhibition: Benzofuran carboxamides are explored as Syk kinase inhibitors (e.g., TAK-659), though the tert-butyl variant’s efficacy remains untested.

-

Chemokine receptor antagonism: Potential utility in autoimmune diseases (e.g., rheumatoid arthritis) by disrupting leukocyte migration .

Chemical Biology

-

Probe development: The compound’s fluorescence properties (if any) could enable imaging of cellular targets.

Current Research and Future Directions

Ongoing Studies

-

Structure-activity relationship (SAR) optimization: Modifying substituents at positions 4 and 5 to enhance potency .

-

Formulation development: Addressing low aqueous solubility via nanoemulsions or prodrug strategies.

Challenges and Limitations

-

Solubility issues: High lipophilicity may limit bioavailability.

-

Target selectivity: Risk of off-target effects due to conserved kinase domains.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume